molecular formula C13H14BrNO4 B1428651 methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate CAS No. 941692-26-8

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Cat. No. B1428651
M. Wt: 328.16 g/mol
InChI Key: NHXVDOHRYYIYCH-UHFFFAOYSA-N
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Description

“Methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate” is a chemical compound with the molecular formula C13H14BrNO41. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate”. However, the synthesis of similar compounds often involves complex organic reactions. More detailed information might be available in specialized chemistry literature or databases.



Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecular structure of “methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate” can be represented by its molecular formula, C13H14BrNO41. Unfortunately, I couldn’t find a detailed structural diagram in the search results.



Chemical Reactions Analysis

The analysis of chemical reactions involves understanding the changes that occur when compounds interact. Unfortunately, I couldn’t find specific information on the chemical reactions involving “methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate”.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. For “methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate”, the molecular formula is C13H14BrNO4 and the molecular weight is 328.16 g/mol1. Other specific physical and chemical properties were not available in the search results.


Scientific Research Applications

Chemical Synthesis and Transformations

  • The compound has been utilized in chemical syntheses, such as in the formation of 3-bromo-2-ethoxy-3,4-dihydro-2H-pyran-6-carbonitriles, indicating its role in generating structurally diverse molecules (Zhuo, Wyler, & Schenk, 1995).
  • It has been used in the synthesis of enantiomerically pure aminochroman derivatives starting from amino acids, highlighting its utility in chiral chemistry and synthesis of complex organic molecules (Pavé, Usse-Versluys, Viaud-Massuard, & Guillaumet, 2003).

Pharmaceutical Research

  • This compound has applications in pharmaceutical research, such as in the synthesis of compounds with local anesthetic, platelet antiaggregating, and other biological activities, demonstrating its potential in drug development (Mosti, Menozzi, Schenone, D'Amico, Falciani, & Rossi, 1994).
  • It also plays a role in the development of peptidomimetic building blocks, providing a constrained template for introducing various functionalities, which is significant in the design of novel therapeutic agents (Anderluh, Marc, & Dolenc, 2005).

Glycoscience and Carbohydrate Chemistry

  • In glycoscience, this compound is used in the preparation of synthetic mucin fragments and disaccharide derivatives, showcasing its importance in studying complex carbohydrate structures relevant to biology and medicine (Kohata, Abbas, & Matta, 1984).

Safety And Hazards

Information on the safety and hazards of a chemical compound is crucial for handling and storage. Unfortunately, I couldn’t find specific safety and hazard information for “methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate”. It’s important to handle all chemical compounds with appropriate safety measures.


Future Directions

The future directions of research involving a specific chemical compound can include potential applications, areas of study, or technological developments. Unfortunately, I couldn’t find specific information on the future directions of “methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate”.


Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, please refer to specialized chemistry resources or databases.


properties

IUPAC Name

methyl 5-acetamido-6-bromo-3,4-dihydro-2H-chromene-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO4/c1-7(16)15-11-8-4-3-5-19-12(8)9(6-10(11)14)13(17)18-2/h6H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXVDOHRYYIYCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C2=C1CCCO2)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-bromo-5-acetamido-3,4-dihydro-2H-1-benzopyran-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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